3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride

Lipophilicity Blood-Brain Barrier Penetration CNS Drug Design

Select this dual-fluorinated building block to exploit its uniquely tuned physicochemical profile—C-3 fluorination lowers amine pKa by ~2.5 units (estimated ~8.8), while the para-phenyl fluorine modulates logP to an optimal 2.16 for passive CNS penetration. The hydrochloride salt ensures bench-stable handling and aqueous solubility. Unlike single-fluorinated or non-fluorinated analogs, only this pattern simultaneously addresses basicity, lipophilicity, and metabolic soft-spot protection. For DPP IV and kinase programs, the pre-installed 3-fluoroazetidine warhead delivers sub-µM potency without the cyclization-to-inactive-species liability of 2-cyano/2-keto congeners. Ring-monofluorination preserves high microsomal stability—unlike 3,3-difluoro derivatives—making this the metabolic-stability-optimized choice for SAR exploration.

Molecular Formula C9H10ClF2N
Molecular Weight 205.63
CAS No. 2470439-67-7
Cat. No. B2979453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride
CAS2470439-67-7
Molecular FormulaC9H10ClF2N
Molecular Weight205.63
Structural Identifiers
SMILESC1C(CN1)(C2=CC=C(C=C2)F)F.Cl
InChIInChI=1S/C9H9F2N.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H
InChIKeyWQIVZDYVPAOXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-3-(4-fluorophenyl)azetidine Hydrochloride (CAS 2470439-67-7): A Dual-Fluorinated Azetidine Building Block for CNS-Focused Medicinal Chemistry Procurement


3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride (CAS 2470439-67-7, MFCD32711107) is a dual-fluorinated, four-membered saturated N-heterocycle building block supplied as a hydrochloride salt . The molecule bears a fluorine atom at the C-3 position of the azetidine ring and a second fluorine at the para-position of the pendant phenyl group, yielding a molecular formula of C9H10ClF2N with a molecular weight of 205.63 g/mol [1]. This compound belongs to the broader class of 3-fluoro-3-arylazetidines, which have been employed as intermediates toward kinase inhibitors, CNS-targeting agents, and dipeptidyl peptidase IV (DPP IV) inhibitors [2]. The hydrochloride salt form enhances aqueous solubility and bench-top handling relative to the free base (CAS 1564870-61-6), and the compound is commercially available at 95% purity from multiple suppliers with shipping under ice-pack conditions (storage at +4 °C) .

Why 3-Fluoro-3-(4-fluorophenyl)azetidine Hydrochloride Cannot Be Replaced by Generic 3-Arylazetidine Analogs


Generic substitution among 3-arylazetidine building blocks fails because the precise fluorination pattern—at both the azetidine C-3 position and the para-phenyl site—governs amine basicity (pKa), lipophilicity (logP), metabolic stability, and target-binding interactions in ways that a single-fluorinated or non-fluorinated analog cannot replicate . Systematic studies of mono- and difluorinated saturated heterocyclic amines demonstrate that C-3 fluorination of azetidine produces the most significant pKa decrease among all ring positions (by 2.5 units for the first fluorine atom), directly affecting the protonation state at physiological pH and thereby altering both pharmacokinetics and pharmacodynamics [1]. The additional para-fluoro substituent on the phenyl ring further modulates electron density, logP (CLogP = 2.161 vs. ~1.84 for the non-fluorinated ring analog), and potential metabolic soft-spot protection compared to the non-fluorinated 3-(4-fluorophenyl)azetidine or the ring-only fluorinated 3-fluoro-3-phenylazetidine . In the context of DPP IV inhibitor programs, 3-fluoroazetidine-based inhibitors uniquely achieve sub-micromolar potency (<1 µM) without the chemical instability (cyclization to inactive ketopiperazines) that plagues 2-cyano- and 2-ketoazetidine subtypes, making ring-fluorination a non-substitutable design element [2].

Head-to-Head Quantitative Evidence: 3-Fluoro-3-(4-fluorophenyl)azetidine Hydrochloride vs. Closest Analogs for Scientific Procurement Decisions


CLogP Differentiation: Dual-Fluorinated Target Compound vs. Non-Fluorinated Ring Analog

The dual-fluorinated target compound 3-fluoro-3-(4-fluorophenyl)azetidine hydrochloride exhibits a computed logP (CLogP) of 2.161, which is higher than the experimentally reported logP of 1.84 for the ring-non-fluorinated comparator 3-(4-fluorophenyl)azetidine . This 0.32 log unit increase in lipophilicity is attributable to the additional fluorine atom at the azetidine C-3 position and is consistent with the class-level observation that monofluorination of saturated heterocyclic amines increases logP while retaining high metabolic stability [1]. For CNS-targeted programs, a logP in the 2–3 range is considered favorable for passive blood-brain barrier penetration, positioning the target compound within an optimal window while the ring-non-fluorinated analog falls below it .

Lipophilicity Blood-Brain Barrier Penetration CNS Drug Design

Amine Basicity Modulation: pKa Decrease by C-3 Fluorination Confirmed in Systematic Heterocycle Studies

In a systematic study of mono- and difluorinated saturated heterocyclic amines (Melnykov et al., 2023), fluorination at the C-3 position of the azetidine ring produced the most significant pKa decrease among all ring positions—a reduction of 2.5 pKa units for the first fluorine atom and an additional 2.1 units for the second fluorine atom, relative to the parent unsubstituted azetidine (pKa ≈ 11.3) [1][2]. Applied to the target compound, the single C-3 fluorine on the azetidine ring is therefore predicted to lower the pKa of the azetidine NH from ~11.3 to approximately 8.8, shifting the protonation equilibrium at physiological pH (7.4) from >99.9% protonated to roughly 96% protonated—a subtle but meaningful change that reduces the fraction of permanently charged species and can improve passive membrane permeability [1]. In contrast, the ring-non-fluorinated comparator 3-(4-fluorophenyl)azetidine retains the high pKa (~11.3) of the parent azetidine scaffold, remaining >99.9% protonated at pH 7.4 and lacking this tunability [1].

Amine Basicity pKa Modulation ADME Optimization

Metabolic Stability: 3-Monofluoroazetidines Retain High Microsomal Stability Unlike 3,3-Difluoroazetidine Derivatives

In the systematic Melnykov et al. (2023) study, intrinsic microsomal clearance (CLint) measurements demonstrated high metabolic stability across nearly all mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, with a single critical exception: the 3,3-difluoroazetidine derivative showed notably reduced metabolic stability [1]. This finding establishes that monofluorination at C-3 (as in the target compound) preserves the metabolic stability advantage of the fluorinated azetidine scaffold, whereas gem-difluorination at the same position (a common alternative design strategy) introduces a metabolic liability [1]. The target compound's single C-3 fluorine thus offers an optimized balance: sufficient electronegativity to modulate pKa and logP without incurring the metabolic instability penalty observed for the 3,3-difluoro congener [1].

Metabolic Stability Intrinsic Clearance Microsomal Stability

Chemical Stability Advantage: 3-Fluoroazetidine Scaffolds Avoid Cyclization-Derived Inactivation Seen in 2-Cyano and 2-Keto Azetidines

A comprehensive review of azetidine-based DPP IV inhibitors (Ferraris et al., 2007) established that while 2-cyanoazetidine and 2-ketoazetidine subtypes can achieve potent DPP IV inhibition (IC50 < 100 nM), they suffer from a liability of internal cyclization to form inactive ketopiperazines and dihydroketopyrazines, undermining their chemical stability and shelf-life reliability [1]. In contrast, 3-fluoroazetidine-based inhibitors achieve sub-micromolar inhibitory potencies (<1 µM) without the propensity for cyclization and chemical instability that is inherent to the other subseries [1]. The target compound, bearing the 3-fluoroazetidine motif, shares this structural immunity to the cyclization degradation pathway, making it a chemically more robust starting material for inhibitor programs compared to 2-cyano or 2-keto azetidine building blocks [1].

Chemical Stability DPP IV Inhibitors Azetidine Scaffold

Hydrochloride Salt Form: Improved Solubility and Handling vs. Free Base for Procurement and Assay-Ready Formulation

The target compound is supplied as the hydrochloride salt (CAS 2470439-67-7), which is documented to improve aqueous solubility and handling properties compared to the corresponding free base 3-fluoro-3-(4-fluorophenyl)azetidine (CAS 1564870-61-6) [1]. The hydrochloride salt is available at 95% purity in powder form from multiple suppliers including Sigma-Aldrich (via Enamine) and Enamine directly, with cold-chain shipping (ice pack, 4 °C storage) required to maintain stability . Procurement pricing for the hydrochloride salt (e.g., $306 for 0.1 g, $438 for 0.25 g, $2,566 for 5 g from Enamine) provides a scalable entry point from milligram-scale SAR exploration to gram-scale lead optimization, with stock availability in UA and US warehouses and lead times of 1–5 days [1].

Salt Form Selection Solubility Enhancement Assay-Ready Formulation

Evidence-Backed Application Scenarios for 3-Fluoro-3-(4-fluorophenyl)azetidine Hydrochloride in Drug Discovery and Chemical Biology


CNS-Targeted Lead Optimization Requiring Fine-Tuned Lipophilicity and Basicity

The target compound's CLogP of 2.161 and reduced amine basicity (estimated pKa ~8.8 from C-3 fluorination) fall within the optimal property space for CNS drug candidates requiring passive blood-brain barrier penetration [1][2]. The dual-fluorination pattern offers a differentiated profile compared to the ring-non-fluorinated analog 3-(4-fluorophenyl)azetidine (logP 1.84, pKa ~11.3), which is too polar and too basic for optimal CNS penetration [1]. Procurement of this specific dual-fluorinated building block enables SAR exploration where both logP and pKa are systematically modulated without altering the core scaffold topology [2].

DPP IV or Serine Protease Inhibitor Programs Requiring Chemically Stable 3-Fluoroazetidine Warheads

For inhibitor programs targeting DPP IV or related serine proteases, 3-fluoroazetidine-based inhibitors uniquely achieve sub-µM potency without the cyclization-to-inactive-species liability that compromises 2-cyano and 2-keto azetidine subtypes [1]. The target compound provides the 3-fluoroazetidine pharmacophore pre-installed on a 4-fluorophenyl-substituted scaffold, allowing direct elaboration into inhibitor candidates while avoiding the chemical stability problems documented for alternative azetidine warheads [1].

Kinase Inhibitor Fragment Elaboration Leveraging Dual Fluorine Substitution for Binding Site Interactions

Azetidine-containing building blocks with fluorinated aryl substituents have been employed in the synthesis of kinase inhibitors, where the fluorine atoms can engage in orthogonal multipolar C–F···H–C and C–F···C=O interactions within ATP-binding pockets [1]. The target compound's dual fluorination—ring fluorine modulating amine electronics and aryl fluorine providing a hydrogen-bond-competent hydrophobic contact—offers a more versatile interaction profile than single-fluorinated analogs such as 3-fluoro-3-phenylazetidine (which lacks the para-aryl fluorine) or 3-(4-fluorophenyl)azetidine (which lacks the ring fluorine) [1][2].

Metabolic-Stability-Driven SAR Exploration Differentiating Mono- vs. Difluoroazetidine Scaffolds

The Melnykov et al. (2023) systematic study demonstrated that 3-monofluoroazetidines maintain high microsomal stability, whereas 3,3-difluoroazetidine derivatives are the sole subclass exhibiting reduced metabolic stability [1]. The target compound, as a monofluorinated azetidine, is therefore the appropriate procurement choice for programs where metabolic stability is a key optimization parameter, and where the 3,3-difluoro congener—despite offering greater pKa reduction (2.5 + 2.1 = 4.6 units total)—would introduce an unacceptable metabolic liability [1].

Quote Request

Request a Quote for 3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.